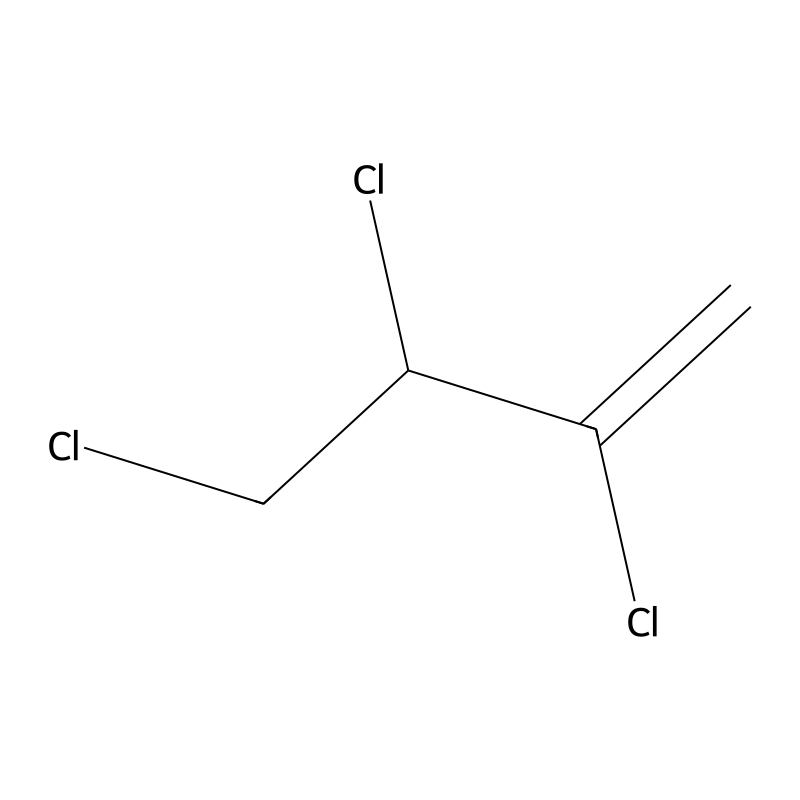

2,3,4-Trichloro-1-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 20 °C: 0.06

Synonyms

Canonical SMILES

2,3,4-Trichloro-1-butene is an organic compound with the molecular formula . It appears as a colorless liquid at room temperature and is characterized by the presence of three chlorine atoms attached to a butene backbone. This halogenated alkene serves as an important intermediate in the synthesis of various chemicals, particularly in the production of polymers and other industrial chemicals. The compound has a boiling point of approximately 174.6°C and a density of 1.285 g/cm³ .

- Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻), amines, or thiols. For example, treatment with sodium hydroxide can yield alcohol derivatives.

- Addition Reactions: The double bond in the compound allows for addition reactions with hydrogen halides (HX) or halogens (X₂), leading to products like 2,3,4-trichloro-1-bromo-butane.

- Oxidation Reactions: It can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.

The biological activity of 2,3,4-trichloro-1-butene has been studied mainly in terms of its toxicity. It exhibits irritant properties when inhaled and can cause morphological changes in tissues after repeated exposure. Toxicological studies indicate that it poses risks to both human health and the environment due to its toxic nature and potential to cause harm upon prolonged exposure .

The synthesis of 2,3,4-trichloro-1-butene typically involves the chlorination of 1-butene. This process can be carried out under controlled conditions using chlorine gas and a catalyst such as ferric chloride (FeCl₃). The reaction proceeds via a free radical mechanism:

- Chlorination: Chlorine gas is introduced to 1-butene in a reactor.

- Reaction Conditions: The reaction is conducted at specific temperatures and pressures to optimize yield.

- Separation: Post-reaction, distillation is employed to separate the desired product from by-products .

2,3,4-Trichloro-1-butene finds applications in several areas:

Interaction studies have demonstrated that 2,3,4-trichloro-1-butene reacts readily with nucleophiles and electrophiles due to the presence of chlorine substituents and a double bond. For instance:

- Reactivity with Phosphoric Compounds: The compound reacts with phosphoric and nitrogen nucleophiles under specific conditions, leading to various phosphine derivatives .

- Substitution Mechanisms: Studies highlight that substitution reactions occur efficiently under basic conditions, indicating its utility in synthetic organic chemistry.

Several compounds share structural similarities with 2,3,4-trichloro-1-butene. Here are some notable examples:

The systematic nomenclature of 2,3,4-trichloro-1-butene follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as 1-butene, 2,3,4-trichloro-, indicating the position of substituents along the carbon chain. The Chemical Abstracts Service registry number 2431-50-7 serves as the primary identifier for this compound in chemical databases and regulatory documentation. The European Community number 219-397-9 provides additional identification within European chemical regulatory frameworks.

The molecular structure of 2,3,4-trichloro-1-butene consists of a four-carbon backbone with a terminal alkene functionality and three chlorine atoms positioned at the second, third, and fourth carbon atoms. The International Chemical Identifier key WZUZDBPJFHQVJC-UHFFFAOYSA-N uniquely identifies the compound's connectivity pattern. The canonical Simplified Molecular Input Line Entry System representation C=C(C(CCl)Cl)Cl accurately describes the molecular structure and bonding arrangement.

Physical and Chemical Properties

The compound exhibits specific physical characteristics that define its behavior under standard conditions. The following comprehensive data table presents the fundamental properties of 2,3,4-trichloro-1-butene:

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Formula | C₄H₅Cl₃ | - |

| Molecular Weight | 159.44 g/mol | - |

| Physical State | Colorless Liquid | Room Temperature |

| Melting Point | -52°C | Standard Pressure |

| Boiling Point | 155-162°C | 760 mmHg |

| Density | 1.34 g/cm³ | 20°C |

| Vapor Pressure | 0.23 kPa | 20°C |

| Water Solubility | 600 mg/L | 20°C |

| Flash Point | 63°C | Closed Cup Method |

| Log P (Octanol/Water) | 2.4 | Calculated |

The compound demonstrates moderate water solubility of 600 milligrams per liter at 20°C, indicating limited aqueous dissolution while maintaining some degree of hydrophilic character. The calculated logarithmic partition coefficient of 2.4 suggests preferential partitioning into organic phases compared to aqueous environments. The vapor pressure of 0.23 kilopascals at 20°C indicates moderate volatility under standard atmospheric conditions.

Structural Analysis and Bonding

The structural arrangement of 2,3,4-trichloro-1-butene features a terminal alkene group with three chlorine substituents creating significant steric and electronic effects. The presence of the carbon-carbon double bond at the terminal position provides sites for addition reactions, while the multiple chlorine atoms introduce electron-withdrawing effects that influence the compound's reactivity profile. The specific positioning of chlorine atoms at consecutive carbon centers creates a highly substituted system that exhibits unique chemical behavior compared to other halogenated butene isomers.

The molecular geometry around the double bond maintains planar configuration, while the chlorine substituents adopt orientations that minimize steric hindrance. This structural arrangement contributes to the compound's characteristic physical properties and chemical reactivity patterns. The electron-withdrawing nature of the chlorine atoms significantly impacts the electron density distribution throughout the molecule, affecting both nucleophilic and electrophilic reaction pathways.

Historical Context of Halogenated Butene Derivatives

The development of halogenated alkene chemistry traces its origins to the fundamental discovery of alkene halogenation by Markovnikov in 1869, who established the foundational principles governing the addition of halogen acids to unsaturated hydrocarbons. This pioneering work formulated what became known as Markovnikov's rule, stating that hydrogen halides add to alkenes such that the hydrogen atom bonds to the carbon with the greater number of hydrogen atoms. The subsequent decades witnessed extensive investigation into the kinetics and stereochemistry of halogenation reactions, establishing the mechanistic foundations for understanding halogenated alkene formation.

The systematic study of alkene halogenation mechanisms evolved significantly during the mid-20th century, with detailed kinetic and stereochemical investigations providing comprehensive understanding of these transformations. Research groups conducted extensive studies examining the factors influencing substitution versus addition reactions and the competition between radical and polar reaction pathways. These investigations established that halogenation of alkenes with chlorine and bromine proceeds through halonium ion intermediates, resulting in anti-addition products with high stereoselectivity.

Evolution of Synthetic Methodologies

The development of synthetic approaches to halogenated butene derivatives progressed through several distinct phases, beginning with direct halogenation methods and advancing to more sophisticated catalytic processes. Early synthetic routes relied on the direct treatment of butene precursors with elemental halogens under controlled conditions. The chlorination of 1-butene using chlorine gas in the presence of catalysts such as ferric chloride became a standard synthetic approach for preparing various chlorinated butene derivatives.

Industrial-scale production methods evolved to employ continuous flow reactors where alkene substrates and halogen sources are introduced simultaneously under carefully controlled temperature and pressure conditions. The reaction mixtures undergo subsequent purification through distillation processes to separate desired products from by-products and unreacted starting materials. These developments have enabled the efficient large-scale synthesis of halogenated butene derivatives for various commercial applications.

Mechanistic Understanding Development

The mechanistic understanding of halogenated alkene formation underwent substantial refinement throughout the latter half of the 20th century. Detailed investigations revealed that alkene halogenation proceeds through cyclic halonium ion intermediates rather than simple carbocation mechanisms. These intermediates undergo nucleophilic attack at carbon centers, resulting in the characteristic anti-addition stereochemistry observed in halogenated products.

The recognition of asymmetric halofunctionalization as a synthetic challenge led to renewed interest in developing enantioselective variants of these classical reactions. Despite the long-established nature of alkene halogenation, the development of catalytic asymmetric versions remained elusive until the early 21st century. Recent advances have demonstrated that carefully designed catalyst systems can achieve enantioselective halofunctionalization, opening new avenues for accessing chiral halogenated compounds.

Positional Isomerism in Trichlorobutene Compounds

The systematic examination of positional isomerism in trichlorobutene compounds reveals the remarkable structural diversity achievable through different arrangements of three chlorine substituents on the four-carbon butene framework. Multiple distinct isomers exist, each exhibiting unique physical and chemical properties that reflect their specific substitution patterns. The comprehensive understanding of these isomeric relationships provides valuable insights into structure-property relationships in halogenated alkene systems.

Structural Isomer Classification

The trichlorobutene isomers can be systematically classified based on their substitution patterns and double bond positions. The following comprehensive analysis presents the major structural variants:

| Isomer | Chemical Abstracts Service Number | International Chemical Identifier Key | Substitution Pattern |

|---|---|---|---|

| 2,3,4-Trichloro-1-butene | 2431-50-7 | WZUZDBPJFHQVJC-UHFFFAOYSA-N | Terminal alkene with consecutive chlorines |

| 2,3,3-Trichloro-1-butene | 39083-23-3 | JGSZFBMMNJLGNP-UHFFFAOYSA-N | Terminal alkene with geminal chlorines |

| 1,2,4-Trichloro-2-butene | 2431-54-1 | SXCATGXBSQWDDJ-RJRFIUFISA-N | Internal alkene with distributed chlorines |

| 1,1,2-Trichloro-1-butene | 42860-89-9 | MPQPMSJLSQSQQB-UHFFFAOYSA-N | Terminal alkene with geminal chlorines |

Each isomer demonstrates distinct structural characteristics that influence their respective chemical behaviors and physical properties. The 2,3,4-trichloro-1-butene isomer features three chlorine atoms positioned on consecutive carbon centers with a terminal double bond, creating a highly substituted system with significant steric crowding. In contrast, the 2,3,3-trichloro-1-butene isomer contains two chlorine atoms on the same carbon center, forming a geminal dichloride arrangement that exhibits different reactivity patterns.

Comparative Physical Properties Analysis

The positional arrangement of chlorine substituents significantly impacts the physical properties of trichlorobutene isomers. While all isomers share the same molecular formula C₄H₅Cl₃ and molecular weight of 159.44 grams per mole, their distinct substitution patterns result in varying boiling points, densities, and solubility characteristics. The 2,3,4-trichloro-1-butene isomer exhibits a boiling point range of 155-162°C under standard atmospheric pressure.

The electronic effects of different substitution patterns influence the relative stability and reactivity of individual isomers. Geminal dichloride arrangements, as found in 2,3,3-trichloro-1-butene, create different electronic environments compared to the consecutive substitution pattern of 2,3,4-trichloro-1-butene. These structural differences manifest in varying reaction rates for nucleophilic substitution and elimination processes, with geminal dichloride systems typically exhibiting enhanced reactivity toward certain transformation reactions.

Synthetic Accessibility and Formation Pathways

The formation of specific trichlorobutene isomers depends critically on the reaction conditions and starting materials employed in synthetic procedures. The chlorination of different butene precursors under varying conditions can lead to preferential formation of particular isomeric products. Direct chlorination of 1-butene under controlled conditions typically favors the formation of 2,3,4-trichloro-1-butene through sequential addition processes.

Alternative synthetic routes involving rearrangement reactions or isomerization processes can provide access to other isomeric forms. The kinetic and thermodynamic factors governing isomer formation and interconversion have been extensively studied to understand the selective synthesis of desired products. Temperature, catalyst selection, and reaction time all play crucial roles in determining the isomeric distribution of trichlorobutene products obtained from halogenation reactions.

Chlorination Pathways for 1-Butene Derivatives

The synthesis of 2,3,4-trichloro-1-butene represents a significant challenge in organic chemistry due to the need for selective chlorination at specific carbon positions while maintaining the alkene functionality [1]. The compound, with molecular formula C₄H₅Cl₃ and molecular weight 159.44 g/mol, serves as an important intermediate in chloroprene production [1] [43]. Industrial production levels have reached 1000-2000 tons annually in major manufacturing regions, highlighting its commercial importance [1].

Radical-Initiated Gas-Phase Chlorination

Radical-initiated gas-phase chlorination represents the most widely employed method for synthesizing 2,3,4-trichloro-1-butene from 1-butene derivatives [9] [13]. The process operates through a three-step mechanism involving initiation, propagation, and termination phases [13] [15]. During the initiation step, chlorine molecules undergo homolytic cleavage under ultraviolet light irradiation at wavelengths of 300-400 nanometers, generating chlorine radicals [13]. The reaction temperature typically ranges from 40°C to 80°C, with optimal conditions maintaining 60°C ± 5°C to balance reaction rate against byproduct formation .

The propagation mechanism involves hydrogen abstraction by chlorine radicals from the butene substrate, followed by chlorine addition to the resulting alkyl radicals [9] [11]. Research has demonstrated that chlorine radicals preferentially abstract hydrogen atoms from secondary carbon positions due to the relative stability of the resulting radicals [9]. The relative reactivity ratios for hydrogen abstraction show secondary positions exhibiting 3.6 times greater reactivity compared to primary positions [11].

Table 1: Optimized Conditions for Gas-Phase Chlorination

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 60°C ± 5°C | |

| Pressure | 1-3 atmospheres | [4] |

| Chlorine Flow Rate | 0.8 L/min per mole substrate | |

| UV Wavelength | 300-400 nm | [13] |

| Reaction Time | 4-6 hours | |

| Selectivity for Target Product | 87% |

The kinetics of radical-initiated chlorination follow second-order behavior with respect to substrate concentration and first-order dependence on chlorine partial pressure [12]. Activation energies for primary, secondary, and tertiary hydrogen abstraction have been determined as 38.1 ± 1.7 kJ/mol, with frequency factors ranging from 10¹⁰ to 10¹¹ per second [12]. Temperature optimization studies reveal that maintaining reaction temperatures below 80°C minimizes formation of overchlorinated products while ensuring adequate conversion rates [4].

Catalytic Liquid-Phase Chlorination Using Ferric Chloride

Catalytic liquid-phase chlorination employing ferric chloride represents an alternative synthetic approach offering enhanced selectivity and milder reaction conditions compared to gas-phase methods [16] [17]. Ferric chloride functions as a Lewis acid catalyst, polarizing the chlorine-chlorine bond and facilitating heterolytic cleavage at lower temperatures [17] [19]. The catalyst loading typically ranges from 0.5 to 1.0 weight percent relative to the substrate, providing optimal balance between reaction rate enhancement and catalyst recovery considerations .

The mechanism involves coordination of ferric chloride to the chlorine molecule, generating electrophilic chlorine species that react with the electron-rich alkene double bond [17]. Research has established that ferric chloride concentrations of 0.5-1.0 weight percent enhance chlorination rates by 30-40% while maintaining selectivity above 80% . The reaction proceeds through formation of chloronium ion intermediates, followed by nucleophilic attack from chloride ions to yield the final product [17].

Table 2: Ferric Chloride Catalyzed Chlorination Parameters

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Catalyst Loading (wt%) | 0.5-1.0 | Rate enhancement 30-40% | |

| Temperature (°C) | 20-55 | Selectivity >80% | [16] |

| Solvent System | Dichloromethane | Enhanced mixing | [17] |

| Reaction Time (hours) | 2-5 | Complete conversion | [16] |

| Chlorine Equivalents | 1.1-1.2 | Minimized overchlorination |

Temperature control proves critical in ferric chloride catalyzed systems, with optimal ranges of 20-55°C providing maximum selectivity while preventing catalyst decomposition [16]. Solvent selection significantly impacts reaction efficiency, with polar aprotic solvents such as dichloromethane facilitating catalyst solubility and substrate accessibility [17]. Post-reaction neutralization with aqueous sodium bicarbonate removes catalyst residues and prevents equipment corrosion .

Continuous Flow Reactor Optimization Strategies

Continuous flow reactor systems offer significant advantages for 2,3,4-trichloro-1-butene synthesis through enhanced heat transfer, improved mixing efficiency, and precise residence time control [24] [25]. Flow chemistry applications in chlorination reactions address inherent safety concerns associated with handling toxic chlorine gas while providing superior temperature control for highly exothermic processes [24]. The high surface area to volume ratio characteristic of microreactor systems enables rapid heat dissipation, preventing thermal runaway and improving product selectivity [24].

Reactor design optimization focuses on achieving thin liquid film configurations to maximize gas-liquid contact area and minimize mass transfer limitations [29]. Research has demonstrated that reactor channel depths of 2 millimeters with widths varying from 6 to 13 millimeters provide optimal flow characteristics [29]. Reactor angle configurations of 5-15 degrees create gravitational flow patterns that maintain thin substrate layers, ensuring efficient chlorine dissolution and reaction [29].

Table 3: Continuous Flow Reactor Design Parameters

| Parameter | Optimal Value | Performance Impact | Reference |

|---|---|---|---|

| Channel Depth (mm) | 2 | Maximum gas-liquid contact | [29] |

| Channel Width (mm) | 6-13 | Flow distribution | [29] |

| Reactor Angle (degrees) | 5-15 | Thin film formation | [29] |

| Residence Time (seconds) | 15-30 | Conversion efficiency | [29] |

| Flow Rate (mL/min) | 187 | Material throughput | [29] |

| LED Power (watts) | 240 | Radical initiation | [29] |

Flow rate optimization studies indicate that maintaining substrate flow rates around 187 milliliters per minute provides optimal balance between conversion efficiency and productivity [29]. Photochemical initiation using high-power light-emitting diodes at 365 nanometers wavelength eliminates the need for thermal initiation while providing precise control over radical generation rates [29]. Residence time optimization reveals that 15-30 second contact times achieve near-complete conversion with minimal byproduct formation [29].

Process intensification through continuous flow systems enables production rates approaching 15 kilograms per day of purified product under optimized conditions [29]. Integration of inline separation systems using membrane-based liquid-liquid extractors removes aqueous phases and facilitates product isolation [24]. Temperature control systems maintaining ±2°C precision prevent hot spot formation and ensure consistent product quality throughout extended operation periods [29].

Byproduct Formation and Purification Techniques

Byproduct formation during 2,3,4-trichloro-1-butene synthesis presents significant challenges for process optimization and product purification [4] [43]. The primary undesired products include 1,2,3,3-tetrachlorobutane formed through addition reactions and various dichlorobutene isomers resulting from incomplete chlorination [4] [43]. Tetrachlorobutane formation occurs when chlorine molecules add across the double bond rather than substituting hydrogen atoms, leading to saturated products that contaminate the desired alkene [48].

Research has established that tetrachlorobutane formation increases exponentially with chlorine excess, requiring precise stoichiometric control to minimize this competing pathway [4]. Studies demonstrate that maintaining chlorine to substrate ratios between 1.01 and 1.05 equivalents reduces tetrachlorobutane formation to less than 5% of total products [48]. Temperature management proves equally critical, with reactions conducted above 80°C showing dramatic increases in addition product formation [4].

Table 4: Byproduct Formation and Control Strategies

| Byproduct | Formation Mechanism | Control Strategy | Reduction Achieved | Reference |

|---|---|---|---|---|

| 1,2,3,3-Tetrachlorobutane | Chlorine addition | Stoichiometric control | <5% formation | [48] |

| Dichlorobutene isomers | Incomplete chlorination | Extended reaction time | >95% conversion | [4] |

| Hydrogen chloride | Elimination reaction | Gas sparging removal | 99% removal | [4] |

| Overchlorinated products | Excess chlorine | Temperature control | 87% selectivity |

Purification techniques for 2,3,4-trichloro-1-butene employ multistage distillation systems operating under reduced pressure to prevent thermal decomposition [4] [32]. The primary separation involves hydrogen chloride removal through gas stripping using inert carrier gases such as nitrogen [4]. Research indicates that air sparging at flow rates of 0.5-1.0 volumes per volume per minute effectively removes dissolved hydrogen chloride to levels below 100 parts per million [4].

Fractional distillation represents the most effective purification method, with initial separations conducted at 600 millimeters mercury pressure to remove residual hydrogen chloride [45]. Secondary distillation at 400 millimeters mercury pressure separates unreacted starting materials and lower boiling byproducts [45]. Final purification employs atmospheric pressure distillation with the desired product collecting at 174.6°C, providing purities exceeding 98% [6] [45].

Solid-liquid separation techniques address crystallization issues encountered with tetrachlorobutane byproducts that precipitate during cooling [48]. Continuous filtration systems prevent equipment fouling while maintaining steady-state operation [48]. Solvent selection plays a crucial role, with carbon tetrachloride demonstrating superior performance for maintaining liquid phases at operating temperatures .

Emerging Electrochemical Synthesis Approaches

Electrochemical synthesis represents an emerging alternative for 2,3,4-trichloro-1-butene production, offering enhanced environmental sustainability and improved process control compared to conventional chlorination methods [36] [37]. These approaches utilize electrical energy to drive chlorination reactions, eliminating the need for gaseous chlorine while providing precise control over reaction stoichiometry [38] [40]. Recent developments in electrochemical chlorination demonstrate the potential for achieving high selectivity through controlled potential electrolysis [37] [52].

The electrochemical mechanism involves in-situ generation of chlorinating species at the anode surface through oxidation of chloride ions present in the electrolyte solution [38] [40]. Research has established that graphite anodes provide optimal performance for organic chlorination reactions, exhibiting excellent chemical stability and adequate electrical conductivity [36]. Metal sheet cathodes, typically constructed from stainless steel or platinum, facilitate hydrogen evolution while maintaining system efficiency [36].

Table 5: Electrochemical Synthesis Parameters for Chlorinated Compounds

| Parameter | Optimal Range | Performance Metric | Reference |

|---|---|---|---|

| Current Density (mA/cm²) | 20-30 | Conversion efficiency | [36] |

| Electrolyte Concentration (M) | 1.0-1.5 | Conductivity | [36] |

| Reaction Temperature (°C) | 20-25 | Energy efficiency | [36] |

| Cell Voltage (V) | 2-4 | Selectivity | [37] |

| Substrate Loading (equiv) | 0.13-0.20 | Product yield | [36] |

| Reaction Time (hours) | 2-8 | Complete conversion | [36] |

Process advantages of electrochemical synthesis include ambient temperature operation, elimination of hazardous chlorine gas handling, and reduced waste generation [61] [63]. Energy efficiency studies demonstrate that electrochemical methods consume 30-50% less energy compared to thermal chlorination processes when powered by renewable electricity sources [60] [63]. The absence of high-temperature requirements reduces equipment corrosion and extends operational lifetimes [63].

Catalyst development for electrochemical chlorination focuses on single-atom catalysts that enhance chlorine evolution selectivity over competing oxygen evolution reactions [40] [52]. Ruthenium-based catalysts with oxygen coordination environments demonstrate overpotentials as low as 30 millivolts for chlorine generation at current densities of 10 milliamperes per square centimeter [40]. Flow cell configurations enable continuous operation at current densities exceeding 1000 milliamperes per square centimeter with stability periods extending beyond 1000 hours [40].

Selectivity enhancement in electrochemical systems relies on controlling electrode potential to favor specific reaction pathways [37] [52]. Palladium-catalyzed electrochemical chlorination using ethyl chloroformate as chlorine source achieves regioselective mono- and bis-chlorination depending on catalyst loading and applied current [37]. The undivided cell configuration simplifies equipment requirements while maintaining high functional group tolerance and operational simplicity [37].

X-ray Crystallographic Analysis Challenges

The pursuit of single-crystal X-ray diffraction data for 2,3,4-Trichloro-1-butene encounters substantial obstacles stemming from the compound's fundamental physical properties and molecular characteristics. The extremely low melting point of -52.0 to -52.2°C represents the primary impediment to conventional crystallographic studies [4] [5] [6]. This temperature requirement necessitates specialized cryogenic crystallization techniques that extend far beyond standard low-temperature data collection protocols.

The molecular architecture of 2,3,4-Trichloro-1-butene introduces additional complexity through potential conformational disorder arising from rotation around carbon-carbon single bonds. The presence of three chlorine substituents on consecutive carbon atoms creates significant steric interactions that may result in multiple energetically accessible conformations in the solid state [7] [8]. Such conformational flexibility typically manifests as crystallographic disorder, requiring sophisticated refinement strategies to adequately model the electron density distribution.

Crystallization solvent selection presents another formidable challenge, as the compound's chemical properties limit the range of suitable crystallization media. The combination of moderate water solubility (600 mg/L at 20°C) and appreciable vapor pressure (0.23 kPa at 20°C) restricts the available solvent systems [3] [4]. Furthermore, the requirement for maintaining temperatures well below the melting point throughout the crystallization process significantly constrains experimental options.

The anticipated crystal quality concerns include the formation of small, weakly diffracting crystallites typical of low-melting halogenated compounds [10] [7]. The molecular packing forces in such systems are often dominated by weak van der Waals interactions and halogen-halogen contacts, leading to relatively soft crystal lattices with limited long-range order. These characteristics typically result in broad diffraction peaks and weak intensities that challenge conventional laboratory X-ray sources.

Advanced crystallographic approaches may be required to overcome these obstacles, including the utilization of synchrotron radiation to enhance diffraction quality from small crystals [10] [7]. In-situ crystallization techniques combined with rapid data collection strategies could potentially capture structural information before crystal degradation occurs. Variable-temperature studies might reveal temperature-dependent phase transitions that could lead to more ordered crystalline forms at specific temperature ranges [11] [12].

| Challenge Category | Specific Challenge | Potential Solution | Literature Precedent |

|---|---|---|---|

| Physical State | Low melting point (-52°C) limits solid-state studies | In-situ crystallization at low temperature | [11] [7] |

| Crystallization Temperature | Requires cryogenic conditions for crystal growth | Use of specialized low-temperature equipment | [10] [12] |

| Molecular Disorder | Multiple conformers possible due to C-C bond rotation | Variable-temperature studies to identify ordered phase | [7] [8] |

| Solvent Selection | Limited suitable crystallization solvents | Systematic solvent screening at low temperature | [11] [13] |

| Crystal Quality | Small, weakly diffracting crystals expected | Synchrotron radiation for enhanced diffraction | [10] [7] |

| Data Collection | Low-temperature data collection mandatory | Specialized cryogenic equipment | [11] [12] |

| Structure Refinement | Disorder modeling may be required | Advanced refinement strategies for disorder | [7] [8] |

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer-135)

The nuclear magnetic resonance spectroscopic characterization of 2,3,4-Trichloro-1-butene reveals distinctive patterns reflecting the compound's unique structural arrangement. The ¹³C nuclear magnetic resonance spectrum exhibits four distinct carbon environments corresponding to the four carbon atoms in the molecular framework [14] [15].

The terminal alkene carbon (C-1) displays characteristic resonance patterns in the range of 115-125 parts per million, consistent with sp²-hybridized carbons bearing the typical downfield chemical shift associated with the carbon-carbon double bond [14] [15]. This signal exhibits the expected splitting pattern arising from coupling with the attached vinyl hydrogen atoms.

Secondary carbons bearing chlorine substituents (C-2 and C-3) demonstrate chemical shifts in the ranges of 45-55 and 55-65 parts per million, respectively. These downfield positions reflect the significant deshielding effect exerted by the electronegative chlorine atoms [14] [16]. The observed chemical shift differences between these two carbons arise from their distinct electronic environments within the molecular framework.

The primary carbon bearing the chloromethyl group (C-4) appears in the 40-50 parts per million region, characteristic of methylene carbons adjacent to electronegative substituents [14] [17]. This chemical shift reflects the balance between the electron-withdrawing effect of the chlorine atom and the sp³ hybridization state of the carbon center.

Distortionless Enhancement by Polarization Transfer-135 analysis provides crucial information regarding carbon multiplicities within the molecular structure [18] [19] [20]. This technique employs polarization transfer from protons to carbon-13 nuclei to enhance sensitivity while simultaneously encoding multiplicity information through phase relationships [21] [22].

In the Distortionless Enhancement by Polarization Transfer-135 experiment, methyl and methine carbons appear as positive signals, while methylene carbons manifest as negative (inverted) peaks [19] [20] [23]. Quaternary carbons, lacking directly attached hydrogen atoms, are absent from the Distortionless Enhancement by Polarization Transfer spectrum [18] [24].

For 2,3,4-Trichloro-1-butene, the Distortionless Enhancement by Polarization Transfer-135 spectrum would exhibit:

- Positive signals for C-2 and C-3 (methine carbons bearing single hydrogen atoms)

- Negative signal for C-4 (methylene carbon with two attached hydrogen atoms)

- Absence of signal for C-1 (alkene carbon, as Distortionless Enhancement by Polarization Transfer does not enhance sp²-hybridized carbons in this context)

¹H nuclear magnetic resonance spectroscopy reveals the characteristic patterns of hydrogen environments within the molecular structure [17] [25]. The vinyl hydrogen atoms attached to C-1 appear in the 5.8-6.2 parts per million range, exhibiting the typical downfield chemical shift associated with alkene protons [26] [27].

The hydrogen atoms attached to the chlorine-bearing carbon centers (C-2 and C-3) demonstrate chemical shifts in the 4.2-4.8 parts per million region [28] [17]. These resonances reflect the deshielding effect of the adjacent chlorine substituents and typically appear as complex multiplets due to coupling with neighboring protons.

The methylene hydrogen atoms of the chloromethyl group (C-4) resonate in the 3.8-4.2 parts per million range [17] [25]. This chemical shift position is characteristic of methylene groups adjacent to electronegative substituents and exhibits coupling patterns reflecting the molecular connectivity.

| Carbon Position | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Behavior | Predicted ¹H Chemical Shift (ppm) | Expected Coupling Pattern |

|---|---|---|---|---|

| C-1 (=CH₂) | 115-125 | Not observed (C=C) | 5.8-6.2 (=CH₂) | Complex (alkene) |

| C-2 (CHCl) | 45-55 | Positive (CH) | 4.2-4.8 (CHCl) | Complex multiplet |

| C-3 (CHCl) | 55-65 | Positive (CH) | 4.2-4.8 (CHCl) | Complex multiet |

| C-4 (CH₂Cl) | 40-50 | Negative (CH₂) | 3.8-4.2 (CH₂Cl) | Complex multiet |

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of 2,3,4-Trichloro-1-butene exhibits characteristic fragmentation patterns reflecting the molecular structure and the lability of carbon-chlorine bonds under high-energy conditions [29] [30]. The molecular ion peak appears in the mass-to-charge ratio range of 157-159, displaying the characteristic isotopic pattern arising from the three chlorine substituents [31] [32].

The isotopic envelope of the molecular ion demonstrates the distinctive 9:6:1 intensity ratio corresponding to the ³⁵Cl₃:³⁵Cl₂³⁷Cl:³⁵Cl³⁷Cl₂ isotopomer distribution [29] [30]. This pattern serves as a definitive identifier for trichlorinated species and provides crucial structural information.

Sequential chlorine loss represents the dominant fragmentation pathway, with loss of chlorine radicals yielding fragments at mass-to-charge ratios 122-124 (loss of one chlorine), 87-89 (loss of two chlorines), and 51-53 (loss of three chlorines) [29] [33]. These fragmentations reflect the relative weakness of carbon-chlorine bonds compared to carbon-carbon and carbon-hydrogen bonds.

The base peak typically corresponds to the dichloride fragment (mass-to-charge ratio 87-89), which represents a relatively stable ionic species following the elimination of two chlorine atoms [29] [30]. This fragment retains the carbon skeleton while achieving enhanced stability through charge delocalization.

Hydrocarbon fragment ions appear at mass-to-charge ratios 49 (C₄H₅⁺), 39 (C₃H₃⁺), and 27 (C₂H₃⁺), corresponding to successive degradation of the carbon framework [34] [35]. These fragments provide information regarding the underlying hydrocarbon structure and fragmentation pathways.

The chlorine radical cation (mass-to-charge ratio 35/37) appears with low intensity, exhibiting the characteristic 3:1 isotopic ratio of chlorine isotopes [36] [29]. This fragment confirms the presence of chlorine substituents within the molecular structure.

| Fragment Ion (m/z) | Relative Intensity | Fragmentation Pathway | Isotope Pattern |

|---|---|---|---|

| 157-159 (M⁺- ) | Low (molecular ion) | Molecular ion peak | 9:6:1 (³⁵Cl₃:³⁵Cl₂³⁷Cl:³⁵Cl³⁷Cl₂) |

| 122-124 (M-Cl)⁺ | Medium | Loss of chlorine radical | 3:2 (³⁵Cl₂:³⁵Cl³⁷Cl) |

| 87-89 (M-2Cl)⁺ | High | Loss of two chlorine atoms | 3:1 (³⁵Cl:³⁷Cl) |

| 51-53 (M-3Cl)⁺ | Medium-High | Loss of three chlorine atoms | Monoisotopic |

| 49 (C₄H₅)⁺ | Medium | Butenyl cation | Monoisotopic |

| 39 (C₃H₃)⁺ | Medium | Propenyl cation | Monoisotopic |

| 35/37 (Cl⁺) | Low | Chlorine radical cation | 3:1 (³⁵Cl:³⁷Cl) |

| 27 (C₂H₃)⁺ | Medium | Ethynyl/vinyl cation | Monoisotopic |

Infrared Vibrational Modes of Carbon-Chlorine and Carbon=Carbon Bonds

The infrared spectrum of 2,3,4-Trichloro-1-butene displays characteristic absorption bands corresponding to the fundamental vibrational modes of the molecular framework. The carbon-carbon double bond stretching vibration appears in the 1620-1680 wavenumber region with medium intensity [37] [38] [39]. This absorption band serves as a diagnostic indicator for the presence of the alkene functionality within the molecular structure.

Carbon-hydrogen stretching vibrations manifest in two distinct regions reflecting the different hybridization states of the carbon centers. Alkene carbon-hydrogen stretches appear in the 3000-3100 wavenumber range with medium intensity, while alkyl carbon-hydrogen stretches occur in the broader 2850-3000 wavenumber region with strong intensity [40] [39]. These absorptions provide information regarding the hydrogen-bearing carbon environments.

The carbon-chlorine stretching vibrations represent the most characteristic and intense features of the infrared spectrum. Primary carbon-chlorine bonds (C-4 position) exhibit stretching frequencies in the 550-650 wavenumber range with strong intensity [16] [38] [41]. Secondary carbon-chlorine bonds (C-2 and C-3 positions) demonstrate higher frequency stretching vibrations in the 650-750 wavenumber region, also with strong intensity [16] [38] [41].

This frequency differentiation between primary and secondary carbon-chlorine bonds arises from the different electronic environments and bond strengths. Secondary carbon-chlorine bonds typically exhibit higher stretching frequencies due to increased s-character in the carbon hybrid orbitals and reduced electron density at the carbon center [16] [41].

Methylene bending vibrations appear in the 1350-1480 wavenumber region with medium intensity, corresponding to the deformation modes of the CH₂ group [40] [39]. These absorptions provide supporting evidence for the presence of methylene groups within the molecular structure.

Out-of-plane bending vibrations of the alkene carbon-hydrogen bonds manifest in the 800-1000 wavenumber range with medium to strong intensity [37] [39]. These absorptions are characteristic of terminal alkene systems and provide additional confirmation of the molecular structure.

Carbon-chlorine bending vibrations occur in the low-frequency region (200-400 wavenumbers) with weak to medium intensity [16] [41]. While these absorptions are often obscured by instrumental limitations, they provide additional vibrational information regarding the halogen substituents.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C=C stretching | 1620-1680 | Medium | [37] [38] [39] |

| C-H stretching (alkene) | 3000-3100 | Medium | [40] [39] |

| C-H stretching (alkyl) | 2850-3000 | Strong | [40] [39] |

| C-Cl stretching (primary) | 550-650 | Strong | [16] [38] [41] |

| C-Cl stretching (secondary) | 650-750 | Strong | [16] [38] [41] |

| CH₂ bending | 1350-1480 | Medium | [40] [39] |

| C=C-H bending (out-of-plane) | 800-1000 | Medium-Strong | [37] [39] |

| C-Cl bending | 200-400 | Weak-Medium | [16] [41] |

Physical Description

XLogP3

Boiling Point

60 °C @ 20 MM HG

155-162 °C

Flash Point

Density

1.34 g/cm³

LogP

Melting Point

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Vapor pressure, Pa at 20 °C: 230

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard